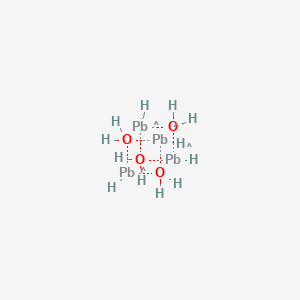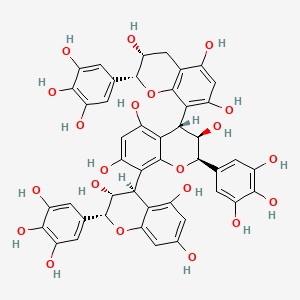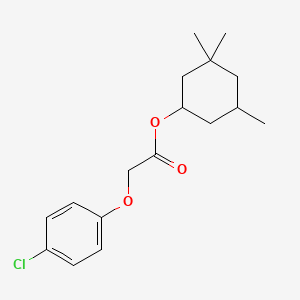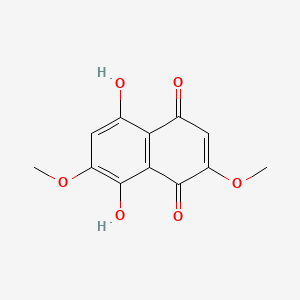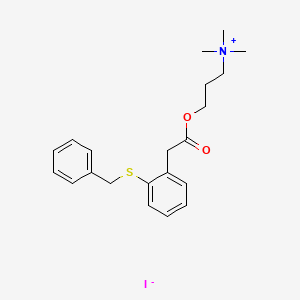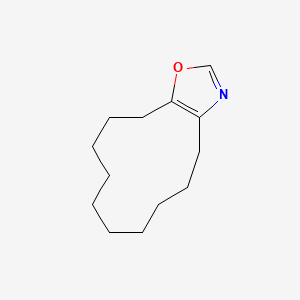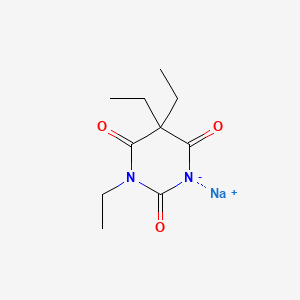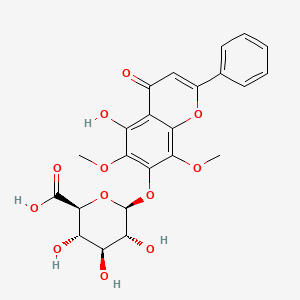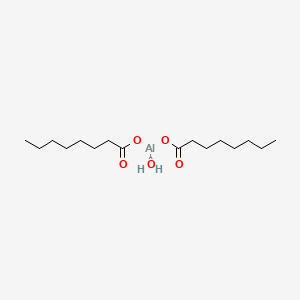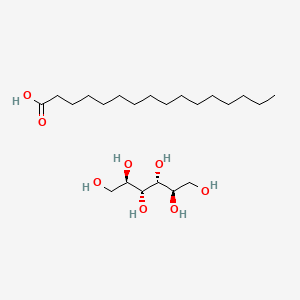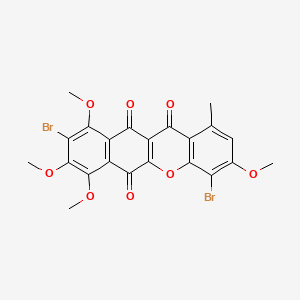
11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzo[b]xanthene core, which is a fused ring system, and the presence of multiple functional groups, including bromine atoms and methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]xanthene core, followed by the introduction of bromine atoms and methoxy groups through various substitution reactions. Common reagents used in these reactions include bromine, methanol, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atoms to hydrogen.
Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzo[b]xanthene compounds.
Wissenschaftliche Forschungsanwendungen
11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways. The presence of bromine and methoxy groups can enhance its binding affinity to certain biological targets, thereby increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-BENZO(b)XANTHENE-6,11,12-TRIONE: Lacks the bromine and methoxy groups, resulting in different chemical and biological properties.
4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-11H-BENZO(b)XANTHENE-6,11,12-TRIONE: Similar structure but with variations in the position of functional groups.
Uniqueness
The uniqueness of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
33390-35-1 |
|---|---|
Molekularformel |
C22H16Br2O8 |
Molekulargewicht |
568.2 g/mol |
IUPAC-Name |
4,9-dibromo-3,7,8,10-tetramethoxy-1-methylbenzo[b]xanthene-6,11,12-trione |
InChI |
InChI=1S/C22H16Br2O8/c1-7-6-8(28-2)13(23)19-9(7)15(25)12-16(26)10-11(17(27)20(12)32-19)21(30-4)22(31-5)14(24)18(10)29-3/h6H,1-5H3 |
InChI-Schlüssel |
NYJWHVQPDBSBFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=C(C(=C4OC)OC)Br)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


